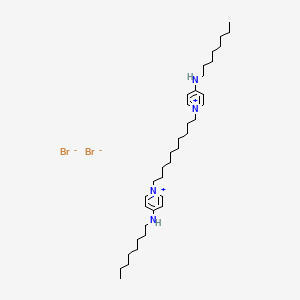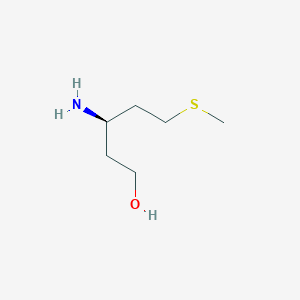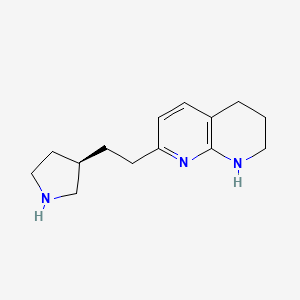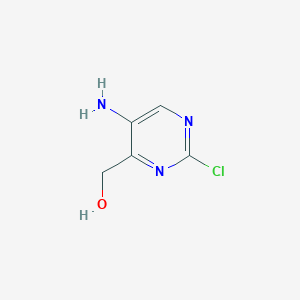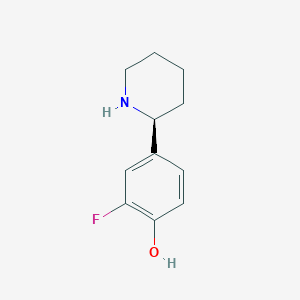
(S)-2-Fluoro-4-(piperidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fluoro-4-(piperidin-2-yl)phenol is a compound that features a piperidine ring attached to a phenol group, with a fluorine atom at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a piperidine derivative is coupled with a fluorinated phenol under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of (S)-2-Fluoro-4-(piperidin-2-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fluoro-4-(piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced phenol derivatives from reduction, and various substituted phenol derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
(S)-2-Fluoro-4-(piperidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Fluoro-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The piperidine ring can also contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(piperidin-2-yl)phenol: Lacks the stereochemistry of the (S)-enantiomer.
4-(Piperidin-2-yl)phenol: Lacks the fluorine atom.
2-Fluoro-4-(piperidin-3-yl)phenol: Has a different position of the piperidine ring.
Uniqueness
(S)-2-Fluoro-4-(piperidin-2-yl)phenol is unique due to the presence of the (S)-enantiomer, which can exhibit different biological activities compared to its ®-enantiomer or racemic mixture. The fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
2-fluoro-4-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H14FNO/c12-9-7-8(4-5-11(9)14)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2/t10-/m0/s1 |
Clave InChI |
SZKKAFDDEMURIF-JTQLQIEISA-N |
SMILES isomérico |
C1CCN[C@@H](C1)C2=CC(=C(C=C2)O)F |
SMILES canónico |
C1CCNC(C1)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)






